Deltarasin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Deltarasin is a small molecular inhibitor of KRAS-PDEδ interaction with a Kd of 38 nM for binding to purified PDEδ .

Synthesis Analysis

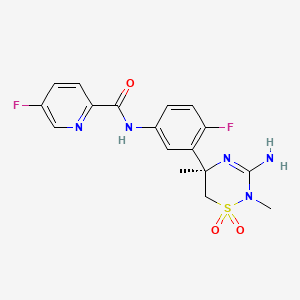

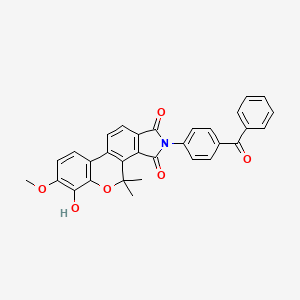

Deltarasin is an inhibitor of KRAS-PDEδ interaction with a Kd of 38 nM for binding to purified PDEδ . It is available for research use and is not sold to patients .Molecular Structure Analysis

The crystal structure of Deltarasin in complex with PDE6D has been determined . It binds to the farnesyl-binding pocket of the enzyme .Chemical Reactions Analysis

Deltarasin inhibits the interaction of RAS with PDEδ with a Kd of 41 nM . It suppresses the proliferation of human pancreatic ductal adenocarcinoma cells that are dependent on oncogenic KRAS .Physical And Chemical Properties Analysis

Deltarasin is a solid with a molecular weight of 603.75 and a molecular formula of C40H37N5O . It is soluble in DMSO .Aplicaciones Científicas De Investigación

KRAS Inhibition

Deltarasin is known to inhibit KRAS-PDEδ interactions . This interaction is crucial for the functioning of KRAS, a protein involved in cell signaling pathways that control cell growth and cell death . By inhibiting this interaction, Deltarasin can impair cell growth and disrupt RAS/RAF signaling in human pancreatic ductal adenocarcinoma cell lines .

Induction of Apoptosis

Deltarasin has been shown to induce apoptosis, a process of programmed cell death . It achieves this by inhibiting the interaction of PDEδ and its downstream signaling pathways . This makes Deltarasin a potential therapeutic agent for treating cancers where these pathways are dysregulated .

Induction of Autophagy

In addition to apoptosis, Deltarasin also induces autophagy, a cellular process involved in the degradation and recycling of cellular components . It does this through the AMPK-mTOR signaling pathway . This dual action of inducing both apoptosis and autophagy makes Deltarasin a unique agent in cancer therapeutics .

Lung Cancer Treatment

Deltarasin has been shown to inhibit the growth of KRAS-dependent lung cancer cells . It does this by inducing both apoptosis and autophagy, thereby reducing cell viability . This makes Deltarasin a potential therapeutic agent for lung cancer treatment .

Enhancement of Anti-Cancer Effect

The anti-cancer effect of Deltarasin can be enhanced by blocking “tumor protective” autophagy . Using direct autophagy inhibitors (e.g., 3-MA), rather than an anti-oxidant (e.g., NAC), would appear to be highly desirable to enhance the anti-cancer effect of Deltarasin .

In Vivo Tumorigenicity Suppression

Deltarasin has been shown to suppress tumorigenicity in vivo . It does this by co-opting host myeloid cells via a C-C-motif chemokine ligand 2 (CCL2)/interleukin-1 beta (IL-1β)-mediated signaling loop . This suggests that Deltarasin could be used to suppress tumor growth in vivo .

Mecanismo De Acción

Target of Action

Deltarasin primarily targets the KRAS-PDEδ interaction . KRAS is a protein that regulates cell growth and division, and its mutations are often associated with various types of cancer . PDEδ is a protein that binds to and actively shuttles KRAS to the correct location in plasma membranes, where it can then activate various signaling pathways required for the initiation and maintenance of cancer .

Mode of Action

Deltarasin inhibits the KRAS-PDEδ interactions by binding to a hydrophobic pocket on PDEδ . This binding results in the disruption of KRAS signaling . The disruption of the KRAS–PDEδ interaction abrogates oncogenic signaling by KRAS .

Biochemical Pathways

The disruption of KRAS localization by Deltarasin affects its signaling capacity. It reduces the levels of the downstream kinases extracellular signal-regulated kinase 1 (ERK1) and ERK2 . Deltarasin induces apoptosis by inhibiting the interaction of KRAS with PDEδ and its downstream signaling pathways, while it induces autophagy through the AMPK-mTOR signaling pathway .

Pharmacokinetics

It’s known that deltarasin has nanomolar potency as well as sufficient solubility and membrane permeability . Further clinical studies are required to test its toxicity and efficiency in patients .

Result of Action

Deltarasin produces both apoptosis and autophagy in KRAS-dependent lung cancer cells in vitro and inhibits lung tumor growth in vivo . It induces apoptosis via elevation of reactive oxygen species (ROS). In contrast, inhibition of ROS significantly attenuates Deltarasin-induced cell death .

Action Environment

The action of Deltarasin can be enhanced by simultaneously blocking tumor protective autophagy, but inhibited if combined with an antioxidant The environment, therefore, plays a crucial role in the efficacy of Deltarasin

Safety and Hazards

Propiedades

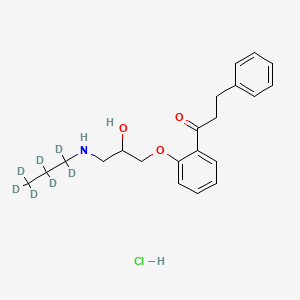

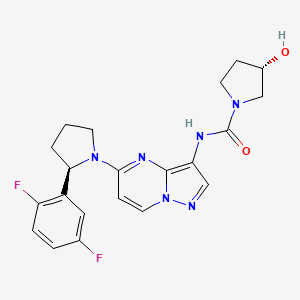

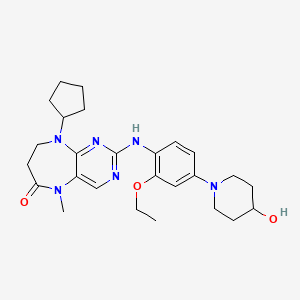

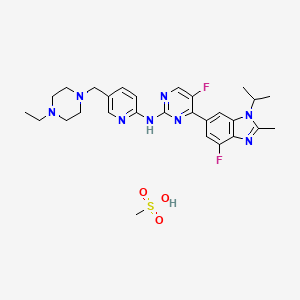

IUPAC Name |

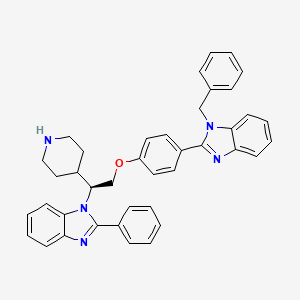

1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H37N5O/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31/h1-22,30,38,41H,23-28H2/t38-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZKEDSUXKTTTC-KXQOOQHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1[C@@H](COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H37N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B560061.png)

![(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B560062.png)

![4-Fluoro-2-(4-{[(3s,4r)-4-(1-Hydroxy-1-Methylethyl)pyrrolidin-3-Yl]amino}-6,7-Dimethoxyquinazolin-2-Yl)phenol](/img/structure/B560082.png)